Cas no 1286695-08-6 (3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide)

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide is a heterocyclic compound featuring both pyrazole and pyridine moieties, offering versatile reactivity and potential applications in medicinal chemistry and agrochemical research. Its structural framework allows for selective interactions with biological targets, making it a valuable intermediate in the synthesis of pharmacologically active molecules. The presence of the dimethylpyrazole group enhances stability, while the 6-methylpyridin-2-yl moiety contributes to improved binding affinity in target systems. This compound is particularly useful in the development of enzyme inhibitors and receptor modulators due to its balanced lipophilicity and hydrogen-bonding capabilities. Its well-defined synthesis route ensures consistent purity and scalability for research applications.
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide structure
1286695-08-6 structure
Product Name:3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide
CAS No:1286695-08-6
MF:C14H18N4O
MW:258.318922519684
CID:6121719
PubChem ID:49669600
Update Time:2025-05-20

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide
    • AKOS024519406
    • SR-01000924955-1
    • F5806-0257
    • 1286695-08-6
    • SR-01000924955
    • Inchi: 1S/C14H18N4O/c1-9-5-4-6-13(15-9)16-14(19)8-7-12-10(2)17-18-11(12)3/h4-6H,7-8H2,1-3H3,(H,17,18)(H,15,16,19)
    • InChI Key: ZMVHWXUACPUBNQ-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C)=CC=C1)(=O)CCC1=C(C)NN=C1C

Computed Properties

  • Exact Mass: 258.14806121g/mol
  • Monoisotopic Mass: 258.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 70.7Ų

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Additional information on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide (CAS No. 1286695-08-6): An Overview

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide (CAS No. 1286695-08-6) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as DMP-PAP, is a member of the pyrazole class and has been extensively studied for its biological activities, particularly in the context of anti-inflammatory and analgesic properties.

The chemical structure of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide consists of a pyrazole ring substituted with methyl groups at the 3 and 5 positions, and an amide group attached to a propyl chain. The presence of these functional groups contributes to its unique pharmacological profile. The compound's molecular formula is C15H19N3O, and it has a molecular weight of 257.33 g/mol.

In recent years, DMP-PAP has been the subject of numerous studies aimed at elucidating its mechanism of action and potential therapeutic benefits. One of the key areas of research has been its role as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins, key mediators of inflammation and pain. Studies have shown that DMP-PAP selectively inhibits COX-2, making it a promising candidate for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional NSAIDs.

Beyond its anti-inflammatory properties, DMP-PAP has also demonstrated potential in other therapeutic areas. For instance, research has indicated that it may have neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to its ability to modulate various signaling pathways involved in neuronal survival and function.

The pharmacokinetic properties of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide have also been investigated. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are important considerations for drug development. Additionally, its low toxicity and high selectivity for COX-2 make it an attractive candidate for further clinical evaluation.

In preclinical studies, DMP-PAP has demonstrated efficacy in various animal models of inflammation and pain. For example, it has been shown to reduce paw edema in carrageenan-induced inflammation models and to alleviate thermal hyperalgesia in models of neuropathic pain. These findings support its potential as a novel therapeutic agent for the management of inflammatory conditions and pain syndromes.

The safety profile of DMP-PAP has also been evaluated in preclinical studies. Results have indicated that it is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver and kidneys. This favorable safety profile further enhances its potential as a drug candidate.

In conclusion, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide (CAS No. 1286695-08-6) is a promising compound with a wide range of potential therapeutic applications. Its selective COX-2 inhibition, neuroprotective effects, favorable pharmacokinetic properties, and good safety profile make it an attractive candidate for further development as a novel drug for the treatment of inflammatory conditions and pain syndromes. Ongoing research continues to explore its full potential and optimize its use in clinical settings.

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